molecular formula C5H9NO B3029612 3-Oxabicyclo[3.1.0]hexan-6-amine CAS No. 724701-02-4

3-Oxabicyclo[3.1.0]hexan-6-amine

Cat. No.: B3029612
CAS No.: 724701-02-4
M. Wt: 99.13
InChI Key: UVMHKNOMRGEMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxabicyclo[3.1.0]hexan-6-amine is a bicyclic amine featuring a fused oxirane and cyclopropane ring system. Its hydrochloride salt (CAS 1048962-49-7) is commonly used in pharmaceutical research due to its rigid scaffold, which enhances binding affinity in drug-target interactions . The compound’s molecular weight is 135.59 g/mol, and it is typically stored under inert conditions at 2–8°C. Safety data highlight hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

Properties

IUPAC Name

3-oxabicyclo[3.1.0]hexan-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c6-5-3-1-7-2-4(3)5/h3-5H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMHKNOMRGEMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681017
Record name 3-Oxabicyclo[3.1.0]hexan-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724701-02-4
Record name 3-Oxabicyclo[3.1.0]hexan-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Table 1: Key Structural and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
3-Oxabicyclo[3.1.0]hexan-6-amine HCl 1048962-49-7 C₅H₁₀ClNO 135.59 Amine, oxabicyclo core
N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine 888032-53-9 C₇H₁₄N₂ 126.20 Dimethylamine, azabicyclo
EXO-3-Methyl-6-amino-3-azabicyclo[3.1.0]hexane 1258290-36-6 C₆H₁₂N₂ 112.17 Methyl, exo-amine
Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate 335599-07-0 C₈H₁₂O₃ 156.18 Ester group

Structural Insights :

  • Oxabicyclo vs.

Table 3: Hazard Profiles

Compound Hazard Statements Storage Conditions
This compound HCl H302 (oral toxicity), H315/H319 (irritant) 2–8°C, inert atmosphere
N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine Limited data; discontinued N/A

Safety Notes:

  • The hydrochloride salt requires stringent handling due to respiratory and dermal risks .

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